molecular formula C15H23NO3S B6697498 N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline

N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline

Cat. No.: B6697498
M. Wt: 297.4 g/mol
InChI Key: VZSKFXPLIQSFHD-UHFFFAOYSA-N
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Description

N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline is an organic compound characterized by the presence of an oxolane ring, an ethylsulfonyl group, and an aniline moiety

Properties

IUPAC Name

N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-4-20(17,18)14-7-5-12(6-8-14)16-11-13-9-10-15(2,3)19-13/h5-8,13,16H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSKFXPLIQSFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NCC2CCC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is incorporated through sulfonation reactions using reagents like ethylsulfonyl chloride.

    Formation of the Aniline Moiety: The aniline moiety is synthesized through nitration followed by reduction reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline exerts its effects involves interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5,5-dimethyloxolan-2-yl)methyl]-2-phenylaniline
  • N-[(5,5-dimethyloxolan-2-yl)methyl]-3-ethylaniline

Uniqueness

N-[(5,5-dimethyloxolan-2-yl)methyl]-4-ethylsulfonylaniline is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

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